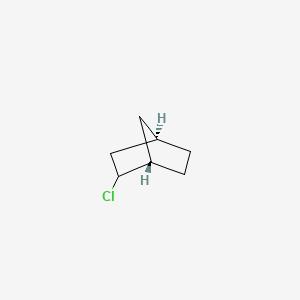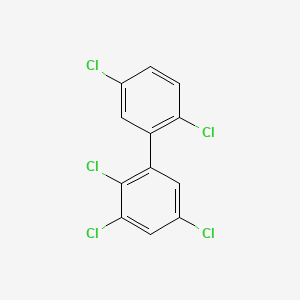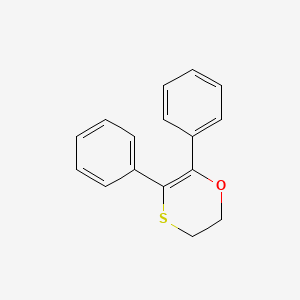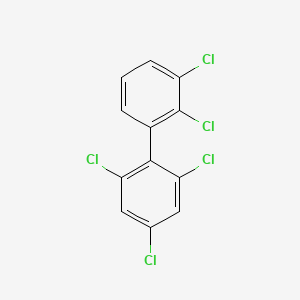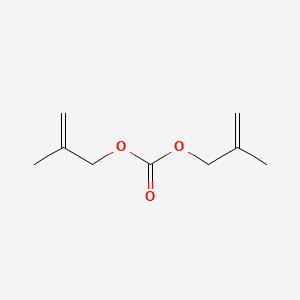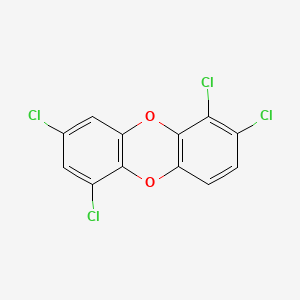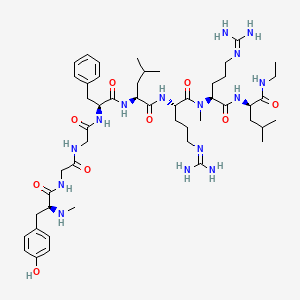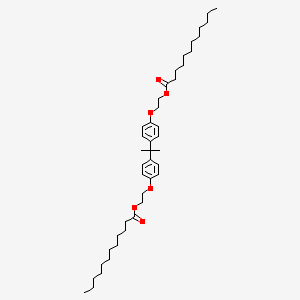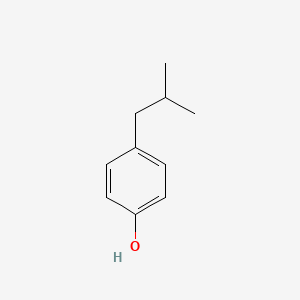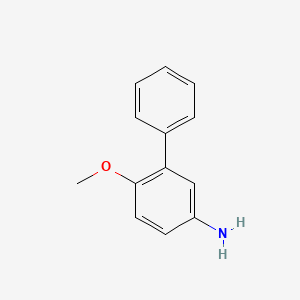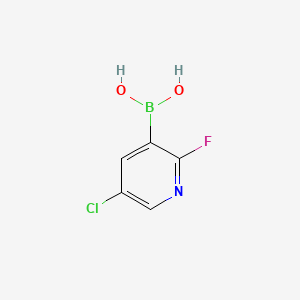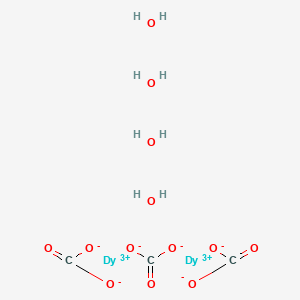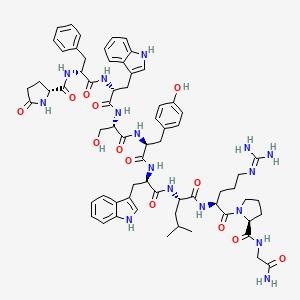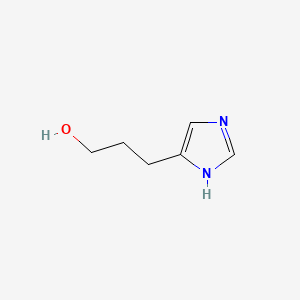
3-(1H-Imidazol-4-yl)-1-propanol
Overview
Description
“3-(1H-Imidazol-4-yl)-1-propanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is functionally related to a propionic acid .
Synthesis Analysis
The synthesis of imidazole-based compounds often involves the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . A specific synthesis method for a similar compound involved the O-alkylation of 3-(1-triphenylmethyl-1H-imidazol-4-yl)propanol with 4-[18F]fluorobenzyl bromide in the presence of silver triflate and a non-nucleophilic amine base .Molecular Structure Analysis
The molecular structure of “3-(1H-Imidazol-4-yl)-1-propanol” is characterized by an imidazole ring attached to a propionic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Its molecular weight is 140.14 g/mol .Scientific Research Applications
1. Histamine H3-Receptor Antagonists
3-(1H-Imidazol-4-yl)-1-propanol derivatives have been studied for their potential as histamine H3-receptor antagonists. These compounds show promising in vitro and in vivo activity and selectivity against H1- and H2-receptors, indicating potential applications in treating central nervous system (CNS) diseases dependent on H3-receptors (Krause et al., 1998).
2. Imaging Histamine H3 Receptors
A derivative of 3-(1H-Imidazol-4-yl)-1-propanol, labeled with 18F, has been developed for PET imaging studies of histamine H3 receptors. This research offers potential for clinical applications in neuroimaging (Iwata et al., 2000).
3. Corrosion Inhibitors
Novel amino acids based on 3-(1H-Imidazol-4-yl)-1-propanol have shown effectiveness as corrosion inhibitors. These compounds demonstrate high inhibition efficiency and are promising for applications in protecting metal surfaces (Srivastava et al., 2017).
4. Antibacterial Applications
Compounds containing 3-(1H-Imidazol-4-yl)-1-propanol have shown antibacterial activity against specific bacteria like Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Singh et al., 2014).
5. Anti-Leishmanial, Anti-Oxidant, and Anti-Fungal Activities
Derivatives of 3-(1H-Imidazol-4-yl)-1-propanol have been synthesized and evaluated for anti-leishmanial, anti-oxidant, and anti-fungal activities. Some compounds in this series show significant activities in these areas (Hussain et al., 2009).
6. Synthesis of Functionalized Imidazoles
Research has been conducted on synthesizing 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives from 3-(1H-Imidazol-4-yl)-1-propanol. This method allows for the creation of functionally diverse imidazoles and enamine building blocks, useful in combinatorial chemistry (Lv et al., 2022).
7. Antitumor Properties
A compound derived from 3-(1H-Imidazol-4-yl)-1-propanol, girodazole, has been studied for its antitumor properties. It acts by inhibiting protein synthesis, particularly affecting the termination step in cell cultures (Colson et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1H-imidazol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-3-1-2-6-4-7-5-8-6/h4-5,9H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFVEDKCRIZEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341384 | |
| Record name | 3-(1H-Imidazol-4-yl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-4-yl)-1-propanol | |
CAS RN |
49549-75-9 | |
| Record name | 3-(1H-Imidazol-4-yl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-imidazol-4-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

